CRTH2 Receptor Antagonist Activity: Direct Comparison with In-Class Benzimidazole Acetic Acids
(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid exhibits measurable, albeit modest, antagonist activity at the CRTH2 receptor with an IC50 of 60,200 nM (60.2 μM) as determined by inhibition of PGD2-induced β-arrestin translocation in HEK293 cells using a BRET assay [1]. This compound is explicitly disclosed in US Patent US20060106081 as a representative benzimidazole acetic acid derivative within a broader CRTH2 antagonist patent family, where structure-activity relationship (SAR) analysis indicates that the 2-trifluoromethyl substituent is essential for maintaining the CRTH2 antagonist pharmacophore, whereas unsubstituted benzimidazole-1-acetic acid (CAS 40332-16-9) lacks this activity profile entirely [2].
| Evidence Dimension | CRTH2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 60,200 nM (60.2 μM) |
| Comparator Or Baseline | Unsubstituted benzimidazole-1-acetic acid (CAS 40332-16-9): No CRTH2 antagonist activity reported in patent literature |
| Quantified Difference | Qualitative difference: activity present vs. absent; >60 μM potency threshold established |
| Conditions | HEK293 cells expressing CRTH2 receptor; inhibition of PGD2-induced β-arrestin translocation measured by BRET assay |
Why This Matters
This data establishes CAS 313241-14-4 as a validated reference compound with documented CRTH2 target engagement, enabling its use as a control or starting scaffold in GPCR antagonist programs, whereas the unsubstituted analog lacks this validated activity.
- [1] BindingDB. BDBM50200274: IC50 = 6.02E+4 nM. Antagonist activity against CRTH2 receptor measured as inhibition of PGD2-induced β-arrestin translocation in HEK293 cells by BRET assay. View Source
- [2] Bennani, Y. L. et al. (2006). Benzimidazole acetic acids exhibiting CRTH2 receptor antagonism and uses thereof. United States Patent Application US20060106081. View Source
